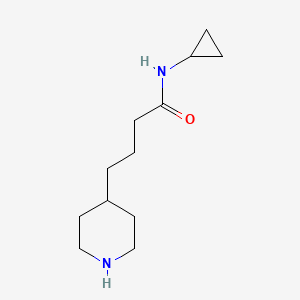
N-Cyclopropyl-4-piperidin-4-yl-butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-4-piperidin-4-yl-butyramide is a compound that features a piperidine ring, a cyclopropyl group, and a butyramide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many bioactive molecules, suggests that this compound may exhibit significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-piperidin-4-yl-butyramide typically involves the formation of the piperidine ring followed by the introduction of the cyclopropyl and butyramide groups. One common method involves the cyclization of a suitable precursor to form the piperidine ring, followed by the attachment of the cyclopropyl group through a substitution reaction. The butyramide moiety can then be introduced via an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-Cyclopropyl-4-piperidin-4-yl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The cyclopropyl and piperidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or cyclopropyl rings.
科学的研究の応用
N-Cyclopropyl-4-piperidin-4-yl-butyramide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving piperidine-containing compounds.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the areas of pain management and neurological disorders.
Industry: this compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of N-Cyclopropyl-4-piperidin-4-yl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for its targets, while the butyramide moiety may influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
N-(Piperidin-4-yl)benzamide: Similar in structure but with a benzamide moiety instead of a butyramide group.
N-(Cyclopropylmethyl)piperidine: Contains a cyclopropylmethyl group attached to the piperidine ring.
N-(Cyclopropyl)-4-piperidone: Features a cyclopropyl group and a ketone functional group on the piperidine ring.
Uniqueness
N-Cyclopropyl-4-piperidin-4-yl-butyramide is unique due to the combination of the cyclopropyl group, piperidine ring, and butyramide moiety. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-cyclopropyl-4-piperidin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(14-11-4-5-11)3-1-2-10-6-8-13-9-7-10/h10-11,13H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZXQBWVTXUBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














